N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE
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Overview
Description
N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, an isoquinoline derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline derivative can be synthesized through cyclization reactions.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes such as cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(NAPHTHALEN-1-YL)-2-[(1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE: Lacks the propyl group, which may affect its chemical properties and biological activity.
N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-METHYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE: Contains a methyl group instead of a propyl group, leading to differences in reactivity and function.
Uniqueness
N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE is unique due to its specific structural features, such as the presence of a propyl group and the combination of naphthalene and isoquinoline moieties. These features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-14-26-15-13-19-20(24(26)28)10-6-12-22(19)29-16-23(27)25-21-11-5-8-17-7-3-4-9-18(17)21/h3-13,15H,2,14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFCEPCEMXRDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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